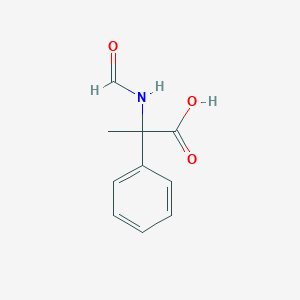
2-formylamino-2-phenyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-formylamino-2-phenyl-propionic acid: is an organic compound with the molecular formula C10H11NO3 It is a derivative of phenylalanine, an essential amino acid, and contains a formyl group attached to the nitrogen atom of the amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Formylation of Phenylalanine: One common method to synthesize 2-formylamino-2-phenyl-propionic acid involves the formylation of phenylalanine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-formylamino-2-phenyl-propionic acid can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be converted to N-carboxyl-2-phenylalanine.
Reduction: The reduction of this compound yields N-hydroxymethyl-2-phenylalanine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- 2-formylamino-2-phenyl-propionic acid is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology:
- It is studied for its role in protein synthesis and as a model compound for understanding peptide bond formation .
Medicine:
- This compound has potential applications in drug development, particularly in designing peptide-based therapeutics .
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
- 2-formylamino-2-phenyl-propionic acid exerts its effects by interacting with specific receptors and enzymes in biological systems. It can act as a ligand for formyl peptide receptors, which are involved in immune response and inflammation .
- The compound can also participate in biochemical pathways related to amino acid metabolism and protein synthesis .
Comparaison Avec Des Composés Similaires
N-Formylmethionine-leucyl-phenylalanine: This compound is similar in structure but contains additional amino acids, making it a tripeptide.
N-Formyl-L-phenylalanine: This compound is closely related but lacks the additional substituents present in 2-formylamino-2-phenyl-propionic acid.
Uniqueness:
Propriétés
Numéro CAS |
3381-60-0 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-formamido-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO3/c1-10(9(13)14,11-7-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
QLRKSVGTYRLLEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C(=O)O)NC=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
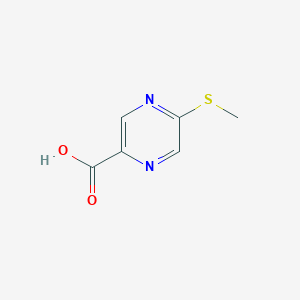
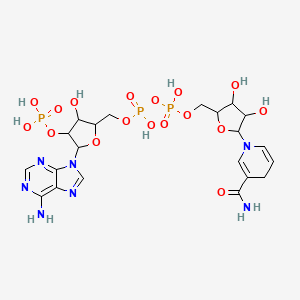
![Carbamic acid, N-[4-chloro-5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B8785036.png)
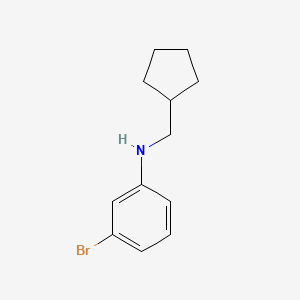

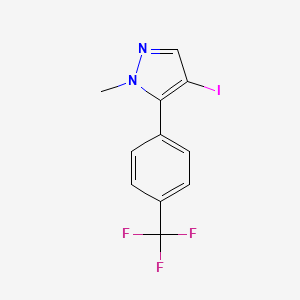
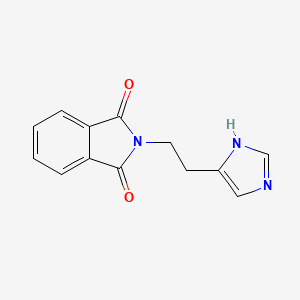
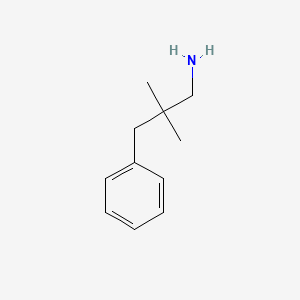
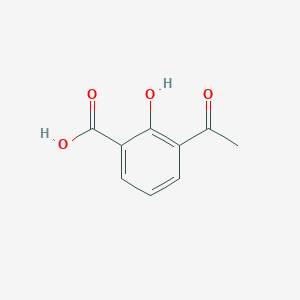
![Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B8785081.png)
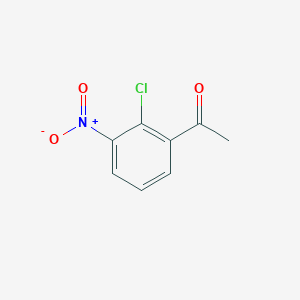
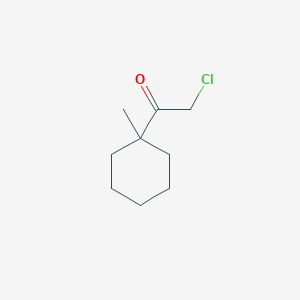
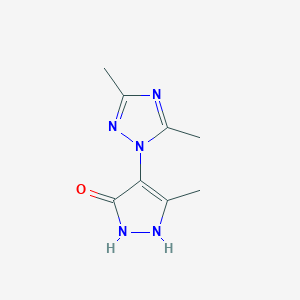
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-bromo-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8785107.png)
